molecular formula C12H12 B081847 2-Phenyl-1,4-cyclohexadiene CAS No. 13703-52-1

2-Phenyl-1,4-cyclohexadiene

Cat. No. B081847
CAS RN: 13703-52-1
M. Wt: 156.22 g/mol
InChI Key: CNALYQPYMGMRKP-UHFFFAOYSA-N
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Description

2-Phenyl-1,4-cyclohexadiene is an organic compound that belongs to the class of cyclohexadienes. It has been extensively studied due to its potential applications in various scientific fields, including organic synthesis, material science, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-Phenyl-1,4-cyclohexadiene is not fully understood. However, it is believed to act through various mechanisms, including inhibition of enzyme activity, modulation of gene expression, and alteration of cell signaling pathways. In pharmacology, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

Biochemical And Physiological Effects

2-Phenyl-1,4-cyclohexadiene has been shown to have various biochemical and physiological effects. In pharmacology, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have neuroprotective effects and to improve cognitive function. In material science, it has been shown to have unique optical and electronic properties, making it a potential candidate for various electronic and optical applications.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Phenyl-1,4-cyclohexadiene in lab experiments include its ease of synthesis, its versatility as a building block for the synthesis of various organic compounds, and its potential applications in various scientific fields. The limitations of using 2-Phenyl-1,4-cyclohexadiene in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its sensitivity to air and moisture.

Future Directions

There are several future directions for the study of 2-Phenyl-1,4-cyclohexadiene. In pharmacology, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications. In material science, further studies are needed to explore its unique optical and electronic properties and to develop new materials with improved properties. In organic synthesis, further studies are needed to develop new methods for the synthesis of 2-Phenyl-1,4-cyclohexadiene and to explore its potential as a building block for the synthesis of new organic compounds.

Synthesis Methods

2-Phenyl-1,4-cyclohexadiene can be synthesized through several methods, including the Diels-Alder reaction, the Birch reduction, and the Wittig reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene and styrene in the presence of a catalyst to form 2-Phenyl-1,4-cyclohexadiene. The Birch reduction involves the reduction of benzene with sodium in liquid ammonia to form the corresponding cyclohexadiene. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form 2-Phenyl-1,4-cyclohexadiene.

Scientific Research Applications

2-Phenyl-1,4-cyclohexadiene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. In material science, it has been used as a precursor for the synthesis of various polymers and materials with unique properties. In pharmacology, it has been studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

properties

CAS RN

13703-52-1

Product Name

2-Phenyl-1,4-cyclohexadiene

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

cyclohexa-1,4-dien-1-ylbenzene

InChI

InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,10H,6,9H2

InChI Key

CNALYQPYMGMRKP-UHFFFAOYSA-N

SMILES

C1C=CCC(=C1)C2=CC=CC=C2

Canonical SMILES

C1C=CCC(=C1)C2=CC=CC=C2

Other CAS RN

13703-52-1

Origin of Product

United States

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